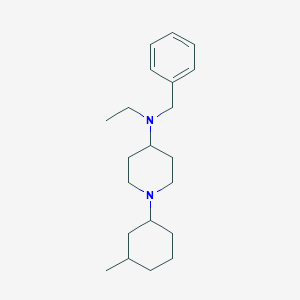

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine

Description

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine is a piperidin-4-amine derivative featuring a benzyl-ethyl substitution on the amine group and a 3-methylcyclohexyl substituent at the 1-position of the piperidine ring. This compound is structurally distinct due to its bulky cyclohexyl group and dual N-alkyl/aryl substitutions, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

Molecular Formula |

C21H34N2 |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine |

InChI |

InChI=1S/C21H34N2/c1-3-22(17-19-9-5-4-6-10-19)20-12-14-23(15-13-20)21-11-7-8-18(2)16-21/h4-6,9-10,18,20-21H,3,7-8,11-17H2,1-2H3 |

InChI Key |

NXXMIBBWTUIWRO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCN(CC2)C3CCCC(C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine typically involves the reaction of N-benzylpiperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced amines.

Substitution: Substituted piperidine derivatives

Scientific Research Applications

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it may influence various signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine with structurally related compounds, focusing on substituent effects, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of Piperidin-4-amine Derivatives

Key Observations

Substituent Impact on Lipophilicity :

- The bulky 3-methylcyclohexyl group in the target compound likely increases lipophilicity (estimated LogP ~3.5), enhancing blood-brain barrier penetration compared to pyridinyl or methoxynaphthyl derivatives (LogP ~1.8–2.5) .

- N,N-diethyl substitution (2.3aj) reduces steric hindrance and improves aqueous solubility, making it suitable for formulations requiring higher bioavailability .

Biological Activity :

- Benzyl and aryl substitutions (e.g., 10a, 3c) correlate with cholinesterase or anticancer activity. For example, 10a inhibits acetylcholinesterase (AChE) with IC50 values <10 µM, attributed to π-π stacking interactions with aromatic residues in the enzyme active site .

- The 3-methylcyclohexyl group in the target compound may confer selectivity for lipid-rich environments or specific receptor subtypes, though direct activity data is absent in the evidence.

Synthesis Efficiency :

- Reductive amination (e.g., sodium borohydride-mediated reduction in 10a) yields 68% , while tert-butyl benzyl derivatives (3c) achieve 58% via sodium triacetoxyborohydride . The target compound’s synthesis would likely require optimized conditions to accommodate steric bulk.

Structural Analogues in Drug Design: MBA236 () demonstrates that replacing benzyl with 2-methylbenzyl enhances dual inhibitory activity against AChE and monoamine oxidase (MAO-B), suggesting that minor substituent modifications can significantly alter pharmacodynamics .

Research Findings and Implications

- Cholinesterase Inhibition : Compounds like 10a and MBA236 highlight the importance of aromatic N-substituents for AChE binding. The target compound’s benzyl group may similarly engage catalytic anionic sites, but its cyclohexyl moiety could modulate off-target interactions .

- Anticancer Potential: The tert-butyl benzyl group in 3c shows moderate cytotoxicity, implying that bulky substituents may disrupt cancer cell proliferation via hydrophobic interactions .

- Synthetic Challenges : The 3-methylcyclohexyl group in the target compound may complicate purification due to increased hydrophobicity, necessitating chromatographic techniques as seen in .

Biological Activity

N-benzyl-N-ethyl-1-(3-methylcyclohexyl)piperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a benzyl and ethyl group, along with a 3-methylcyclohexyl moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 314.47 g/mol. The compound's structure allows for interactions with various biological receptors, which may influence its pharmacological effects.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Compounds in the piperidine class often exhibit activity as acetylcholinesterase inhibitors, which can enhance cholinergic transmission and potentially impact cognitive functions.

Interaction with Acetylcholinesterase

Studies have shown that related piperidine derivatives inhibit acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic dysfunction is a hallmark .

In Vitro Studies

In vitro assays have been conducted to assess the compound's binding affinity to various receptors. For instance, preliminary data suggest that this compound may exhibit moderate affinity for dopamine receptors, which could indicate potential use in treating mood disorders or other neuropsychiatric conditions.

Case Studies

Recent research highlighted the compound's effects on cellular models expressing P-glycoprotein (P-gp), an important efflux transporter involved in drug metabolism and resistance. In these studies, this compound demonstrated the ability to modulate P-gp activity, suggesting its potential role in overcoming drug resistance in cancer therapies .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. The following table summarizes key features and activities of related piperidine derivatives:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| N-benzyl-N-methyl-piperidin-4-amine | Structure | Lacks methylcyclohexyl group | Moderate AChE inhibition |

| N-benzyl-N-(4-fluorophenyl)-piperidin-4-amine | Structure | Fluorine substitution | Enhanced dopamine receptor affinity |

| N-benzyl-N-(3-methylcyclohexyl)-piperidin-4-amine | Structure | Methylcyclohexane group | Potential P-gp modulation |

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential dual action on cholinergic and dopaminergic systems. This duality may provide therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease, where both neurotransmitter systems are implicated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.